![molecular formula C11H10Cl2N4O2S B2371504 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide CAS No. 761440-11-3](/img/structure/B2371504.png)
2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide
Übersicht
Beschreibung
“2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide” is a chemical compound with the CAS Number: 1197953-49-3 . It has a molecular weight of 316.13 . This compound is used as an intermediate of AP26113, which is a kind of effective ALK inhibitor .
Synthesis Analysis
The synthesis of related compounds involves the use of organolithium reagents . For example, 2-amino-4,6-dichloropyrimidin-5-carbaldehyde and indoline were reacted in equimolar amounts in ethanol or methanol, to which NaOH was added .Molecular Structure Analysis
The molecular formula of “2-((2,5-dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide” is C12H12Cl2N3OP .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored under an inert atmosphere at 2-8°C . The compound has a molecular weight of 316.13 .Wissenschaftliche Forschungsanwendungen
Anti-HIV Activity
- Compounds similar to 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide have been synthesized for potential anti-HIV activity. For example, derivatives of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide exhibited anti-HIV-1 activity, with some showing good efficacy and weak cytotoxic effects (Brzozowski & Sa̧czewski, 2007).
DNA Binding and Anticancer Activity
- Mixed-ligand copper(II)-sulfonamide complexes, including those derived from N-methylbenzenesulfonamide, have shown potential in DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes demonstrate the significant role of the N-sulfonamide derivative in interaction with DNA and potential for cell death induction in cancer cells (González-Álvarez et al., 2013).
Synthesis of CCR5 Antagonists
- Research into methylbenzenesulfonamide derivatives for the prevention of human HIV-1 infection has been conducted, focusing on the synthesis and structural characterization of these compounds as potential CCR5 antagonists (Cheng De-ju, 2015).
Protein Kinase Inhibition
- The compound 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzamide, along with its analogues, were prepared using a hybrid flow and microwave approach as broad-spectrum protein kinase inhibitors. This methodology enhanced yield and atom economy, potentially contributing to the field of drug development (Russell et al., 2015).
Antibacterial and Lipoxygenase Inhibition
- Compounds containing the benzenesulfonamide group have been synthesized and screened for antibacterial potential and lipoxygenase inhibitory activity. These compounds demonstrated good inhibitory activity against various bacterial strains and decent inhibition against lipoxygenase enzyme, indicating potential therapeutic applications for inflammatory diseases (Abbasi et al., 2017).
Microwave-assisted Synthesis for Anticancer Activity
- Benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules were synthesized under microwave irradiation. These compounds, including 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide derivatives, were screened for in vitro anticancer activity against various human cancer cell lines, showing promising results (Kumar et al., 2015).
Hirshfeld Surface Analysis and Spectroscopic Investigations
- Studies have been conducted on molecules like N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide to understand their molecular structure, vibrational wavenumbers, and electronic absorption. Such investigations provide insights into intermolecular interactions and stability relevant to pharmaceutical development (Alaşalvar et al., 2018).
Antitumor Agents Development
- Research has been conducted to create potent antitumor agents with low toxicity using sulfonamide derivatives. These agents, including those derived from 4-methylbenzenesulfonamide, have shown promising results in mice models, suggesting potential for further development as antitumor drugs (Huang et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4O2S/c1-14-20(18,19)9-5-3-2-4-8(9)16-10-7(12)6-15-11(13)17-10/h2-6,14H,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBHDXYOAVGZNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.